Cyclopentyl 3,4-dichlorophenyl ketone
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Overview
Description
Cyclopentyl 3,4-dichlorophenyl ketone is an organic compound with the molecular formula C12H12Cl2O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to a cyclopentyl ring and a 3,4-dichlorophenyl group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing Cyclopentyl 3,4-dichlorophenyl ketone involves the esterification reaction between cyclopentane and 3,4-dichlorobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions, such as temperature, pressure, and the use of industrial-grade catalysts, to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 3,4-dichlorophenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentyl 3,4-dichlorophenyl ketone is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe in biochemical assays.
Medicine: Research into potential pharmaceutical applications, such as drug development or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Cyclopentyl 3,4-dichlorophenyl ketone exerts its effects depends on the specific application. In chemical reactions, the carbonyl group plays a crucial role in facilitating nucleophilic addition or substitution reactions. The molecular targets and pathways involved can vary based on the context of its use in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- Cyclopentyl phenyl ketone
- Cyclopentyl 2,4-dichlorophenyl ketone
- Cyclopentyl 3,4-dibromophenyl ketone
Uniqueness
Cyclopentyl 3,4-dichlorophenyl ketone is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This structural feature distinguishes it from other similar compounds and can affect its chemical properties and applications.
Properties
IUPAC Name |
cyclopentyl-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEMEOICNHKBDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640563 |
Source
|
Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898791-87-2 |
Source
|
Record name | Cyclopentyl(3,4-dichlorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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